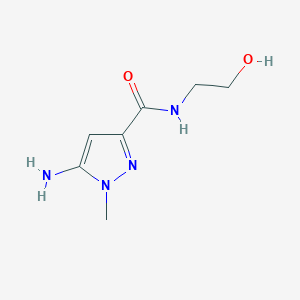
5-amino-N-(2-hydroxyethyl)-1-methyl-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-amino-N-(2-hydroxyethyl)-1-methyl-1H-pyrazole-3-carboxamide, also known as A-769662, is a small molecule activator of the AMP-activated protein kinase (AMPK) pathway. AMPK is a key regulator of cellular energy homeostasis and plays a critical role in various physiological processes, including glucose and lipid metabolism, autophagy, and inflammation. A-769662 has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including diabetes, obesity, cancer, and neurodegenerative disorders.
Wirkmechanismus
5-amino-N-(2-hydroxyethyl)-1-methyl-1H-pyrazole-3-carboxamide activates AMPK by binding to its regulatory subunit, leading to allosteric activation of the enzyme. AMPK activation leads to the inhibition of anabolic pathways and the activation of catabolic pathways, resulting in increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. AMPK activation also leads to the inhibition of mTORC1, a key regulator of cell growth and proliferation.
Biochemical and Physiological Effects
5-amino-N-(2-hydroxyethyl)-1-methyl-1H-pyrazole-3-carboxamide has been shown to have a wide range of biochemical and physiological effects. In addition to its effects on glucose and lipid metabolism, 5-amino-N-(2-hydroxyethyl)-1-methyl-1H-pyrazole-3-carboxamide has been shown to induce autophagy, reduce inflammation, and improve mitochondrial function. 5-amino-N-(2-hydroxyethyl)-1-methyl-1H-pyrazole-3-carboxamide has also been shown to have neuroprotective effects, including the reduction of neuroinflammation and the improvement of cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
5-amino-N-(2-hydroxyethyl)-1-methyl-1H-pyrazole-3-carboxamide has several advantages for use in laboratory experiments. It is a potent and selective activator of AMPK, allowing for specific activation of the pathway without affecting other signaling pathways. 5-amino-N-(2-hydroxyethyl)-1-methyl-1H-pyrazole-3-carboxamide is also stable and can be easily synthesized in large quantities. However, 5-amino-N-(2-hydroxyethyl)-1-methyl-1H-pyrazole-3-carboxamide has some limitations, including its relatively short half-life and potential off-target effects.
Zukünftige Richtungen
There are several potential future directions for research on 5-amino-N-(2-hydroxyethyl)-1-methyl-1H-pyrazole-3-carboxamide. One area of interest is the development of more potent and selective AMPK activators based on the structure of 5-amino-N-(2-hydroxyethyl)-1-methyl-1H-pyrazole-3-carboxamide. Another area of interest is the investigation of the effects of 5-amino-N-(2-hydroxyethyl)-1-methyl-1H-pyrazole-3-carboxamide in combination with other therapeutic agents, such as chemotherapeutic agents or other metabolic modulators. Additionally, further research is needed to fully understand the potential therapeutic applications of 5-amino-N-(2-hydroxyethyl)-1-methyl-1H-pyrazole-3-carboxamide in various diseases, including diabetes, cancer, and neurodegenerative disorders.
Synthesemethoden
5-amino-N-(2-hydroxyethyl)-1-methyl-1H-pyrazole-3-carboxamide can be synthesized through a multi-step process involving the condensation of 2,4-dichloro-5-nitropyrimidine with ethyl 2-aminoacetate, followed by the reduction of the nitro group and subsequent reaction with 2-bromoacetyl pyrazole. The final product is obtained through the hydrolysis of the ethyl ester group.
Wissenschaftliche Forschungsanwendungen
5-amino-N-(2-hydroxyethyl)-1-methyl-1H-pyrazole-3-carboxamide has been extensively studied for its therapeutic potential in various diseases. In preclinical studies, 5-amino-N-(2-hydroxyethyl)-1-methyl-1H-pyrazole-3-carboxamide has been shown to improve glucose tolerance and insulin sensitivity in obese and diabetic animal models. It has also been shown to inhibit cancer cell growth and induce autophagy in cancer cells. Additionally, 5-amino-N-(2-hydroxyethyl)-1-methyl-1H-pyrazole-3-carboxamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
5-amino-N-(2-hydroxyethyl)-1-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O2/c1-11-6(8)4-5(10-11)7(13)9-2-3-12/h4,12H,2-3,8H2,1H3,(H,9,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNOUBPNTJFVMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)NCCO)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-N-(2-hydroxyethyl)-1-methyl-1H-pyrazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(2,4-difluorophenyl)methyl]-2,4-dioxo-3-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2700475.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2700476.png)

![2-[6-(4-Fluorophenyl)pyridazin-3-yl]sulfanyl-1-thiophen-2-ylethanone](/img/structure/B2700478.png)
![6-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2700480.png)


![6-methyl-4-((1-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one](/img/structure/B2700484.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetamide](/img/structure/B2700485.png)


